molecular formula C14H16ClNO3S B1434900 1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid CAS No. 1440535-35-2

1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1434900
CAS RN: 1440535-35-2
M. Wt: 313.8 g/mol
InChI Key: PYVFHFUNXIKNHY-UHFFFAOYSA-N
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Description

“1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has an empirical formula of C12H12ClNO3 and a molecular weight of 253.68 .


Molecular Structure Analysis

The SMILES string for this compound is OC(=O)C1CN(Cc2ccccc2Cl)C(=O)C1 . This notation provides a way to represent the structure of the compound in a text format. The InChI key for this compound is PUUMWLAHRHUIBU-UHFFFAOYSA-N , which is a unique identifier that can be used to search for more information about the compound.

Scientific Research Applications

Antioxidant Activity

The research revealed that derivatives of 5-oxopyrrolidine-3-carboxylic acid, similar in structure to 1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid, have significant antioxidant properties. Compounds synthesized exhibited potent antioxidant activity, with some showing higher activity than well-known antioxidants like ascorbic acid. The antioxidant properties were confirmed using methods like DPPH radical scavenging and reducing power assay (Tumosienė et al., 2019).

Quantum Chemical Investigation

A study on the molecular properties of substituted pyrrolidinones, which are structurally related to the compound of interest, utilized Density Functional Theory (DFT) and quantum-chemical calculations. The research explored the electronic properties, including the highest occupied and lowest unoccupied molecular orbital energies, and provided insights into molecular densities (Bouklah et al., 2012).

Synthesis Methods

Efficient synthesis methods for derivatives of pyrrolidine carboxylates were developed, offering pathways to create a library of compounds for potential applications in various fields. The studies involved stoichiometric conditions and dehydration techniques to synthesize compounds with potentially significant biological activities (Dawadi & Lugtenburg, 2011).

Cytotoxic Activity

Research on novel thiopyrimidine derivatives, which share a common structural framework with the compound , investigated the cytotoxic activity of these compounds. The study detailed the synthesis process and provided insights into the molecular structure and behavior of these derivatives, revealing varied cytotoxic effects on different cell lines (Stolarczyk et al., 2018).

properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c15-12-4-2-1-3-10(12)9-20-6-5-16-8-11(14(18)19)7-13(16)17/h1-4,11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFHFUNXIKNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCSCC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid
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1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid
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1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid
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1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid

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